diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield, purity, and reaction conditions.
Chemical Reactions Analysis
diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the reactive positions on the thiazole ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Industry: It can be used in the production of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate can be compared with other similar compounds, such as:
- 4-Amino-3-phenyl-5-(1-piperidinylcarbonyl)-1,3-thiazole-2-thione
- 4-Amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2-thione
These compounds share the thiazole ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
IUPAC Name |
4-amino-5-diethoxyphosphoryl-3-phenyl-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N2O3PS2/c1-3-17-19(16,18-4-2)12-11(14)15(13(20)21-12)10-8-6-5-7-9-10/h5-9H,3-4,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVQWKMORNJGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(N(C(=S)S1)C2=CC=CC=C2)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N2O3PS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.